2-(4-tert-butylphenoxy)-N,N-bis(2-methylpropyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-TERT-BUTYL-PHENOXY)-N,N-DIISOBUTYL-ACETAMIDE is an organic compound characterized by the presence of a phenoxy group substituted with a tert-butyl group and an acetamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-TERT-BUTYL-PHENOXY)-N,N-DIISOBUTYL-ACETAMIDE typically involves the condensation of 4-tert-butylphenol with an appropriate acetamide derivative. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
In an industrial setting, the production of 2-(4-TERT-BUTYL-PHENOXY)-N,N-DIISOBUTYL-ACETAMIDE may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. The final product is typically purified using techniques like recrystallization or chromatography to achieve the desired purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-TERT-BUTYL-PHENOXY)-N,N-DIISOBUTYL-ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinone derivatives.
Reduction: The acetamide moiety can be reduced to form corresponding amines.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Friedel-Crafts alkylation or acylation reactions can be employed using catalysts like aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenoxy group may yield quinone derivatives, while reduction of the acetamide moiety can produce primary or secondary amines .
Wissenschaftliche Forschungsanwendungen
2-(4-TERT-BUTYL-PHENOXY)-N,N-DIISOBUTYL-ACETAMIDE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism by which 2-(4-TERT-BUTYL-PHENOXY)-N,N-DIISOBUTYL-ACETAMIDE exerts its effects involves interactions with specific molecular targets. The phenoxy group can interact with enzymes or receptors, modulating their activity. The acetamide moiety may also play a role in binding to proteins or other biomolecules, influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,6-Tri-tert-butylphenol: A phenol derivative with three tert-butyl groups, known for its antioxidant properties.
Cyclohexanol-2-(4-tert-butyl-phenoxy): Another phenoxy compound with a cyclohexanol moiety, used in various chemical applications.
Uniqueness
2-(4-TERT-BUTYL-PHENOXY)-N,N-DIISOBUTYL-ACETAMIDE is unique due to its combination of a phenoxy group with a tert-butyl substituent and an acetamide moiety. This structural arrangement imparts distinct chemical and biological properties, making it valuable for diverse applications .
Eigenschaften
Molekularformel |
C20H33NO2 |
---|---|
Molekulargewicht |
319.5 g/mol |
IUPAC-Name |
2-(4-tert-butylphenoxy)-N,N-bis(2-methylpropyl)acetamide |
InChI |
InChI=1S/C20H33NO2/c1-15(2)12-21(13-16(3)4)19(22)14-23-18-10-8-17(9-11-18)20(5,6)7/h8-11,15-16H,12-14H2,1-7H3 |
InChI-Schlüssel |
HKATWTDPNVKLFO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CN(CC(C)C)C(=O)COC1=CC=C(C=C1)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.